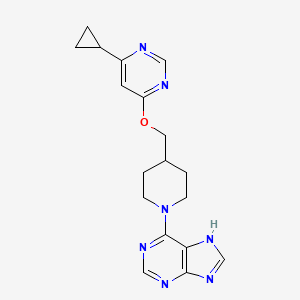

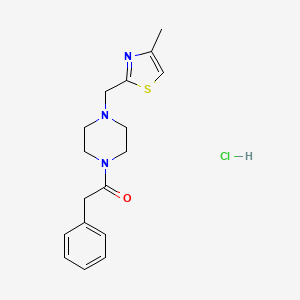

![molecular formula C26H29N5O2S B2695407 1-(benzylthio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-36-5](/img/structure/B2695407.png)

1-(benzylthio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazoloquinazolines are a class of compounds that contain a triazole ring fused with a quinazoline ring . They have been studied for their potential antiviral and antimicrobial activities . Benzylthio compounds, on the other hand, contain a benzyl group (a benzene ring attached to a methylene group) bonded to a sulfur atom. They are often used in organic synthesis.

Synthesis Analysis

The synthesis of triazoloquinazolines often involves aromatic nucleophilic substitution reactions . For example, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

Triazoloquinazolines have a complex structure with multiple ring systems. The triazole ring contains two carbon atoms and three nitrogen atoms, while the quinazoline ring contains two nitrogen atoms and a benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For triazoloquinazolines, properties such as melting point and solubility can be determined using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .Scientific Research Applications

Synthesis and Structural Insights

The synthesis of triazoloquinazoline derivatives and related compounds often involves condensation reactions, cyclization, and reactions with various reagents to introduce different functional groups. For example, the condensation of amino triazoles with cyclohexanone or similar ketones can lead to the formation of partially hydrogenated triazoloquinazolines, highlighting a method for synthesizing complex heterocyclic compounds (Lipson et al., 2006). This approach demonstrates the versatility in synthesizing heterocyclic compounds that could be analogous to the target compound .

Biological and Antimicrobial Activities

Compounds within the triazoloquinazoline family and similar heterocyclic compounds have been explored for their biological activities. For instance, some newly synthesized triazoloquinazoline derivatives have shown promising antibacterial properties against various bacterial strains, indicating their potential as antimicrobial agents (Zeydi et al., 2017). Such studies suggest that derivatives of triazoloquinazolines could be investigated for their antimicrobial efficacy, contributing to the search for new therapeutic agents.

Chemical Modifications and Reactivity

The reactivity of triazoloquinazoline derivatives allows for a range of chemical modifications, which can be tailored to explore different scientific applications. Studies on the synthesis and reactivity of these compounds reveal the potential for creating a diverse array of derivatives by introducing various substituents, which can significantly alter their physical, chemical, and biological properties (Chernyshev et al., 2008). This flexibility in chemical modifications makes triazoloquinazolines a valuable class of compounds for research in medicinal chemistry and other scientific fields.

Mechanism of Action

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been evaluated for their inhibitory activities toward c-met/vegfr-2 kinases .

Mode of Action

It’s worth noting that triazole compounds, which are structurally similar, are capable of binding in the biological system with a variety of enzymes and receptors .

Biochemical Pathways

Similar compounds have been found to intercalate dna , which can disrupt the normal functioning of the DNA molecule and affect various biochemical pathways.

Pharmacokinetics

Similar compounds have been evaluated for their in silico admet profiles .

Result of Action

Similar compounds have shown antiproliferative activities against various cancer cell lines .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Future Directions

properties

IUPAC Name |

1-benzylsulfanyl-N-cyclohexyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O2S/c1-2-15-30-24(33)21-14-13-19(23(32)27-20-11-7-4-8-12-20)16-22(21)31-25(30)28-29-26(31)34-17-18-9-5-3-6-10-18/h3,5-6,9-10,13-14,16,20H,2,4,7-8,11-12,15,17H2,1H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAAYWJNLQTHET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

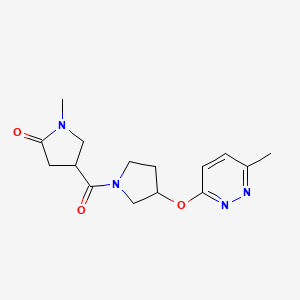

![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2695324.png)

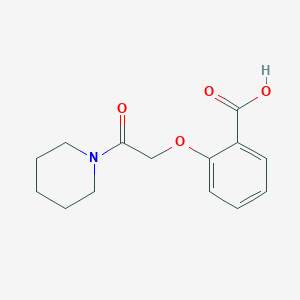

![4-[methyl(phenyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2695328.png)

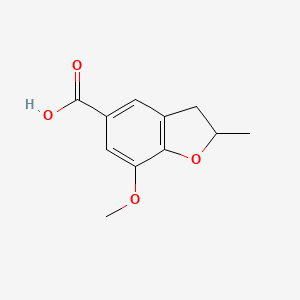

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2695335.png)

![5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2695339.png)

![Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate](/img/structure/B2695340.png)

![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B2695343.png)

![1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2695345.png)